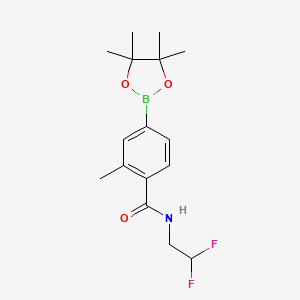
1-(Cyclopropylmethoxy)-2-ethynyl-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethoxy)-2-ethynyl-4-(trifluoromethyl)benzene is a compound that features a trifluoromethyl group, an ethynyl group, and a cyclopropylmethoxy group attached to a benzene ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties . This compound’s structure allows it to participate in various chemical reactions, making it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-(Cyclopropylmethoxy)-2-ethynyl-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the benzene ring .
Analyse Chemischer Reaktionen
1-(Cyclopropylmethoxy)-2-ethynyl-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethoxy)-2-ethynyl-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a potential lead in drug discovery
Wirkmechanismus
The mechanism by which 1-(Cyclopropylmethoxy)-2-ethynyl-4-(trifluoromethyl)benzene exerts its effects involves the activation of the trifluoromethyl group. This group can participate in various reactions, including radical trifluoromethylation, which is crucial in pharmaceuticals and agrochemicals . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopropylmethoxy)-2-ethynyl-4-(trifluoromethyl)benzene can be compared with other trifluoromethylated compounds, such as:
1-Trifluoromethoxy-4-(trifluoromethyl)benzene: This compound also features a trifluoromethyl group but differs in its substitution pattern.
1,3-Bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups attached to the benzene ring, offering different reactivity and properties.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethoxy)-2-ethynyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O/c1-2-10-7-11(13(14,15)16)5-6-12(10)17-8-9-3-4-9/h1,5-7,9H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXXYRMBYOIDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(F)(F)F)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














